3-Methylpentanoate

描述

Molecular Architecture and Stereochemical Considerations

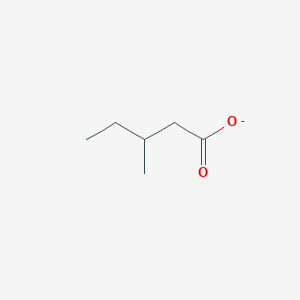

The molecular architecture of this compound is characterized by a six-carbon backbone derived from pentanoic acid with a methyl substitution at the third carbon position. The compound possesses the molecular formula C₆H₁₁O₂⁻, representing the deprotonated form of 3-methylpentanoic acid. The structural framework consists of a pentanoate chain with a methyl branch positioned at the beta carbon relative to the carboxylate group, creating a distinctive branched-chain fatty acid anion configuration.

The stereochemical considerations of this compound are particularly significant due to the presence of a chiral center at the third carbon atom where the methyl substitution occurs. This asymmetric carbon creates the possibility for two enantiomeric forms: the (S)-3-methylpentanoate and the (R)-3-methylpentanoate configurations. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the carboxylate group receives the highest priority, followed by the ethyl group, the methyl substituent, and finally the hydrogen atom.

The three-dimensional molecular geometry of this compound exhibits a tetrahedral arrangement around the chiral center, with bond angles approximately 109.5 degrees. The carboxylate group displays a planar configuration due to the resonance stabilization between the two oxygen atoms, creating a delocalized negative charge that contributes to the compound's ionic character. The methyl branch introduces steric hindrance that influences the overall conformational flexibility of the molecule compared to the unbranched pentanoate anion.

Computational studies have revealed that this compound adopts various conformational states in solution, with the most stable conformations minimizing steric interactions between the methyl substituent and the main carbon chain. The presence of the methyl branch at the third position creates a gauche interaction with the carboxylate group, affecting the rotational barriers around the carbon-carbon bonds and influencing the molecule's dynamic behavior in different environments.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that clearly identify both the parent chain and the substituent position. The official International Union of Pure and Applied Chemistry name for the compound is this compound, where "pentanoate" indicates the five-carbon carboxylate anion and "3-methyl" specifies the position and nature of the substituent. This nomenclature system provides unambiguous identification of the compound's structure by numbering the carbon atoms starting from the carboxylate carbon as position one.

Alternative naming conventions for this compound include several traditional and systematic approaches that reflect different nomenclature systems and historical naming practices. The compound is also known as 3-methylvalerate, utilizing the common name "valerate" for the pentanoate anion. This naming convention derives from valeric acid, the historical name for pentanoic acid, which originates from the Latin name for valerian, a plant from which the acid was first isolated.

Additional systematic names include beta-methylpentanoate and beta-methylvalerate, where the Greek letter beta indicates the third position relative to the carboxylate group. These alternative names are particularly useful in biochemical contexts where the position relative to the functional group is emphasized. The compound may also be referred to as 3-methyl-normal-pentanoate to distinguish it from other isomeric forms and to emphasize the straight-chain nature of the parent pentanoic acid.

| Nomenclature System | Name | Rationale |

|---|---|---|

| International Union of Pure and Applied Chemistry | This compound | Systematic numbering from carboxylate carbon |

| Common Name | 3-methylvalerate | Historical derivation from valeric acid |

| Greek Letter System | beta-methylpentanoate | Position relative to carboxylate group |

| Extended Systematic | 3-methyl-normal-pentanoate | Emphasis on straight-chain parent structure |

The stereochemical forms of the compound require additional nomenclature specifications to distinguish between enantiomers. The (S)-3-methylpentanoate and (R)-3-methylpentanoate designations follow the absolute configuration rules, providing complete structural identification including three-dimensional arrangement. These stereochemical descriptors are essential for applications where the specific enantiomer is required or when discussing the biological activity of the compound.

Comparative Structural Analysis with Pentanoate Derivatives

The comparative structural analysis of this compound with other pentanoate derivatives reveals significant differences in molecular architecture, physical properties, and chemical behavior. When compared to the parent compound pentanoate, the addition of the methyl substituent at the third position introduces substantial structural modifications that affect the compound's overall characteristics. The unbranched pentanoate anion possesses a molecular formula of C₅H₉O₂⁻ and exhibits a linear carbon chain configuration, contrasting with the branched structure of this compound.

The comparison with positional isomers demonstrates the importance of substituent location on molecular properties. The 2-methylpentanoate isomer, with the methyl group adjacent to the carboxylate carbon, exhibits different steric and electronic effects compared to this compound. The alpha-methyl substitution in 2-methylpentanoate creates more significant steric hindrance near the carboxylate group, potentially affecting the compound's reactivity and binding properties. Similarly, 4-methylpentanoate represents the gamma-substituted isomer, where the methyl group is positioned further from the carboxylate center, resulting in reduced electronic influence on the ionic functionality.

The structural comparison extends to other methyl-branched pentanoate derivatives, including compounds with multiple methyl substitutions or different alkyl substituents. The molecular weight progression from pentanoate (102.13 grams per mole) to this compound (115.15 grams per mole) reflects the additional methyl group contribution. This mass difference of approximately 14 atomic mass units corresponds to the CH₂ group addition and is consistent across the series of methylated pentanoate derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Structural Characteristics |

|---|---|---|---|---|

| Pentanoate | C₅H₉O₂⁻ | 101.12 | None | Linear chain, no branching |

| 2-Methylpentanoate | C₆H₁₁O₂⁻ | 115.15 | Alpha-methyl | Steric hindrance near carboxylate |

| This compound | C₆H₁₁O₂⁻ | 115.15 | Beta-methyl | Chiral center, moderate steric effects |

| 4-Methylpentanoate | C₆H₁₁O₂⁻ | 115.15 | Gamma-methyl | Minimal electronic influence on carboxylate |

The electronic effects of methyl substitution vary significantly based on the position of the substituent relative to the carboxylate group. In this compound, the methyl group exerts a weak inductive effect that slightly increases the electron density of the carbon chain while maintaining minimal direct influence on the carboxylate functionality. This contrasts with 2-methylpentanoate, where the alpha-methyl group provides more pronounced electronic effects due to its proximity to the electron-withdrawing carboxylate group.

The conformational flexibility analysis reveals that this compound exhibits intermediate flexibility compared to other pentanoate derivatives. The branching at the third position introduces rotational barriers that reduce the overall conformational freedom compared to the linear pentanoate, while maintaining greater flexibility than the more sterically hindered 2-methylpentanoate. These conformational differences have implications for the compound's interactions with biological macromolecules and its behavior in different chemical environments.

属性

分子式 |

C6H11O2- |

|---|---|

分子量 |

115.15 g/mol |

IUPAC 名称 |

3-methylpentanoate |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |

InChI 键 |

IGIDLTISMCAULB-UHFFFAOYSA-M |

SMILES |

CCC(C)CC(=O)[O-] |

规范 SMILES |

CCC(C)CC(=O)[O-] |

同义词 |

3-methylvalerate 3-methylvaleric acid |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

3-Methylpentanoate has been investigated for its role in the synthesis of active pharmaceutical ingredients. A notable study explored its reaction with Meldrum's acid using online NMR spectroscopy. This research identified the formation of 3-methylpentanoic anhydride as a significant intermediate in the synthesis process, which can be crucial for developing pharmaceuticals like imagabalin .

Case Study: Synthesis Mechanism

- Objective : Investigate the reaction mechanism of 3-methylpentanoic acid.

- Methodology : Online NMR spectroscopy was employed to monitor the reaction.

- Findings : The study revealed the presence of acyl chloride intermediate species, enhancing understanding of the synthesis pathways for pharmaceutical compounds .

Perfumery Applications

This compound derivatives are used extensively in perfumery due to their unique scent profiles. Ethyl 3-methyl-2-oxopentanoate, for example, imparts a fresh, fruity fragrance reminiscent of nuts and rum. This compound is particularly valuable in fine perfumery and cosmetic products .

Application Areas in Perfumery

- Fine Perfumes : Used in creating complex fragrances.

- Cosmetic Products : Incorporated into lotions and shampoos.

- Household Products : Added to detergents and deodorants for scent enhancement.

Food Science Applications

In food science, this compound is studied for its behavior in fatty food simulants. Research has shown that it can influence lipid profiles when combined with other fatty acids. Understanding these interactions is essential for developing food contact materials that maintain food safety and quality .

Research Insights

- Study Focus : Interaction of amines with fatty acids in food matrices.

- Findings : The reactions led to novel fatty acid amides that could impact food safety assessments .

Material Science Applications

This compound serves as a plasticizer in the production of various materials. Its hydrophobic nature makes it suitable for enhancing the flexibility and durability of plastics used in consumer goods.

Application Areas in Material Science

- Plastic Production : Enhances flexibility and durability.

- Biodiesel Production : As a component derived from transesterification processes involving vegetable oils .

Comparative Data Table

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Homologs

2-Methylpentanoate

- Structure : Methyl group at the second carbon.

- Kinetics: Higher kcat (11.3 min⁻¹) compared to 3-methylpentanoate (lower kcat) when catalyzed by LmBuk, indicating better enzymatic turnover .

- Biological Impact: Rescues growth in L. monocytogenes BCFA-deficient mutants by generating 12-methylpentadecanoic acid, restoring membrane fluidity .

2-Ethylbutyrate

- Structure : Ethyl branch at the second carbon (C5 chain).

- Kinetics: Lower kcat (6.7 min⁻¹) than 2-methylpentanoate but higher substrate affinity (KM = 0.8 mM) .

- Biological Impact: Produces 12-ethyltetradecanoic acid, enhancing membrane fluidity at low temperatures .

Hexanoate

- Structure : Straight-chain C6 carboxylic acid.

- Kinetics: Exhibits substrate inhibition at higher concentrations, unlike this compound, which follows Michaelis-Menten kinetics without inhibition .

Volatile Esters in Aroma Profiles

This compound is a key volatile organic compound (VOC) in plants, contributing to fruit aromas. Comparisons with other esters:

Kinetic and Enzymatic Behavior

LmBuk Substrate Utilization

| Substrate | KM (mM) | kcat (min⁻¹) | Inhibition Observed? |

|---|---|---|---|

| This compound | 1.2 | 8.5 | Yes (above 5 mM) |

| 2-Methylpentanoate | 0.9 | 11.3 | No |

| 2-Ethylbutyrate | 0.8 | 6.7 | Yes (above 3 mM) |

| Hexanoate | 2.1 | 9.4 | Yes (above 10 mM) |

- Key Insight: The methyl branch at the third carbon in this compound reduces catalytic efficiency (kcat/KM = 7.08 mM⁻¹min⁻¹) compared to 2-methylpentanoate (12.56 mM⁻¹min⁻¹) .

Membrane Biophysics

- This compound: Fails to rescue growth in L. monocytogenes mutants, unlike 2-methylpentanoate, due to improper incorporation into membrane fatty acids .

- Ethyl 5-(p-chlorophenoxy)-3-hydroxy-3-methylpentanoate: A synthetic derivative reduces serum cholesterol without inducing hepatomegaly, unlike clofibrate .

准备方法

Synthesis of 3-Methylpentanoic Acid

3-Methylpentanoic acid is synthesized via oxidation of 3-methylpentanal using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds as follows:

$$

\text{3-Methylpentanal} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{3-Methylpentanoic Acid} + \text{MnO}2 + \text{H}_2\text{O}

$$

Yields typically range from 65% to 80%, depending on reaction time and temperature. Alternative methods include microbial fermentation using Streptomyces species, which produce the acid via branched-chain amino acid degradation pathways.

Esterification Process

The acid is esterified with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). For example:

$$

\text{3-Methylpentanoic Acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

$$

Reaction conditions and yields are summarized in Table 1.

Table 1: Esterification Conditions for this compound Synthesis

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 65–70 | 4–6 | 85–90 |

| Ethanol | p-TsOH | 78–85 | 6–8 | 80–88 |

Reformatsky Reaction for Direct Ester Synthesis

A one-pot synthesis avoiding the isolation of 3-methylpentanoic acid employs the Reformatsky reaction. This method, adapted from US Patent 2915532, involves reacting a ketone with an α-haloester in the presence of zinc. For this compound:

$$

\text{2-Pentanone} + \text{Ethyl Bromoacetate} \xrightarrow{\text{Zn, Et}_2\text{O}} \text{Ethyl this compound} + \text{By-products}

$$

Key steps include:

- Reagent Preparation : Clean zinc granules are activated with hydrochloric acid to enhance reactivity.

- Reaction Optimization : A 1:1 molar ratio of ketone to ethyl bromoacetate in diethyl ether under reflux ensures minimal by-product formation.

- Workup : The crude product is purified via distillation (b.p. 70–75°C at 0.4 mmHg) to achieve >90% purity.

Biological Synthesis via Microbial Fermentation

Microbial pathways offer a sustainable alternative. Escherichia coli engineered with acyl-CoA transferases can convert branched-chain aldehydes directly into this compound. Fermentation parameters include:

- Substrate : 3-Methylpentanal (10 g/L)

- Culture Medium : M9 minimal media with 2% glucose

- Yield : 1.2–1.5 g/L after 48 hours

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors esterify 3-methylpentanoic acid with methanol using solid acid catalysts (e.g., Amberlyst-15). Process metrics include:

- Throughput : 500 L/h

- Catalyst Lifetime : 1,200 hours

- Purity : 99.5% after molecular sieve dehydration

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Chemical Esterification | High yield (85–90%) | Acidic waste generation | Lab/Industrial |

| Reformatsky Reaction | One-pot synthesis | Requires anhydrous conditions | Lab |

| Microbial Fermentation | Eco-friendly | Low titer (1.5 g/L) | Pilot |

常见问题

Q. What synthetic routes are commonly used to prepare 3-methylpentanoate derivatives, and how are they optimized for purity and yield?

- Methodological Answer : this compound derivatives are synthesized via esterification or acylation reactions. For example, methyl 3-oxo-pentanoate is prepared from methyl bromoacetate and propionitrile in a one-step reaction . Optimization involves controlling reaction conditions (e.g., anhydrous DMF under argon for 3aae synthesis) and purification via column chromatography to achieve yields up to 74% . Characterization relies on FTIR, H NMR, C NMR, and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are they applied?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm) .

- NMR : H NMR resolves methyl and ester proton environments (e.g., δ 0.89–1.87 ppm for alkyl chains; δ 3.6–5.2 ppm for ester groups) . C NMR confirms carbonyl carbons (δ 170–210 ppm) .

- HRMS : Validates molecular formulas (e.g., [M + Na] for Labdan-8α-ol-15-yl-(this compound) at m/z 431.3493) .

Q. How do researchers compare the bioactivity of this compound derivatives with structurally related compounds?

- Methodological Answer : Bioactivity is assessed through in vitro assays (e.g., antimalarial testing for Labdan-8α-ol-15-yl-(this compound) ). Structural analogs are compared using IC values, with adjustments to alkyl chain length or ester groups to enhance activity. For example, replacing a butyl group with an amyl group in compound 3 improved target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in this compound synthesis?

- Methodological Answer : Yields vary due to steric hindrance or side reactions. Statistical analysis (e.g., Design of Experiments) identifies critical factors like temperature, solvent polarity, and catalyst loading . For instance, 3aad synthesis achieved 48% yield, while 3daa reached 74% by adjusting stoichiometry and reaction time . Post-hoc ANOVA can quantify the impact of variables on yield .

Q. How are contradictions in spectroscopic data resolved during structural confirmation of novel derivatives?

- Methodological Answer : Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts) are addressed via 2D NMR (COSY, HMBC). For Labdan-8α-ol-15-yl-(this compound), HMBC correlations confirmed the this compound ester position by linking the carbonyl carbon to adjacent methine protons . Computational tools (e.g., ACD/Labs or MestReNova) simulate spectra to validate assignments .

Q. What computational strategies predict feasible synthetic routes for this compound derivatives?

- Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance Reaxys) analyze reaction databases to propose pathways. For example, methyl 3-oxo-pentanoate synthesis was validated using PubChem data and retrosynthetic cleavage of ester bonds . Quantum mechanics (QM) calculations (e.g., DFT) model transition states to prioritize high-yield routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。